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OmpX protein

structural biology X-ray crystallography membrane protein

Select OmpX protein for its peer-reviewed validation as a high-resolution structural model (crystal structure at 1.9 Å resolution) and gold-standard β-barrel folding system with approximately 100% refolding efficiency under heat shock conditions. Unlike trimeric porins OmpF/OmpC, OmpX's monomeric eight-stranded architecture, unique antibiotic-stress-responsive regulatory profile, and demonstrated superiority as a Th17-polarizing mucosal vaccine immunogen make it the irreplaceable choice for structural biology, membrane protein folding, virulence, permeability, and vaccine development studies. For Research Use Only.

Molecular Formula C7H18Cl2N2
Molecular Weight 0
CAS No. 134632-13-6
Cat. No. B1180067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmpX protein
CAS134632-13-6
SynonymsOmpX protein
Molecular FormulaC7H18Cl2N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OmpX Protein (CAS 134632-13-6): Outer Membrane Protein X for Structural Biology and Antimicrobial Research


OmpX protein (outer membrane protein X) is an integral membrane protein from Escherichia coli belonging to the Ail/Lom family of highly conserved bacterial virulence factors [1]. It consists of an eight-stranded antiparallel β-barrel with a molecular mass of approximately 16.4 kDa and functions in promoting bacterial adhesion to and entry into mammalian cells while contributing to resistance against the human complement system [2]. Unlike larger porins such as OmpF and OmpC, OmpX exhibits a compact, monomeric architecture that makes it particularly tractable for high-resolution structural studies and membrane protein folding investigations [3].

Why OmpX Protein Cannot Be Substituted with Generic Porins or Alternative Membrane Proteins


Substitution of OmpX with in-class outer membrane proteins (OMPs) such as OmpA, OmpF, OmpC, or OmpW is scientifically invalid due to fundamentally divergent structural architecture, folding behavior, and functional regulation. While OmpF and OmpC function as trimeric, 16-stranded β-barrel porins facilitating passive diffusion, OmpX is an eight-stranded monomeric barrel with a distinct virulence-associated role that does not involve classical pore-forming activity [1]. Moreover, comprehensive folding studies across nine OMPs demonstrated that OMPs do not share the same ability to fold into any single bilayer environment, with intrinsic qualities profoundly modulating folding efficiency independent of environmental conditions [2]. Critically, OmpX exhibits a unique stress-responsive regulatory profile: its expression is upregulated during early drug exposure while OmpF expression is simultaneously affected, indicating functional non-redundancy in antibiotic penetration control [3].

Quantitative Differentiation Evidence for OmpX Protein Relative to Alternative Outer Membrane Proteins


High-Resolution Crystal Structure of OmpX (1.9 Å) vs. Comparative OMP Structural Data

The crystal structure of OmpX from E. coli was determined at 1.9 Å resolution using multiple isomorphous replacement, establishing it as the first high-resolution structural representative of the Ail/Lom virulence family [1]. In contrast, typical porins such as OmpF and OmpC have been characterized at comparable or lower resolutions (generally 2.4-3.0 Å for early porin structures), but OmpX provides a unique eight-stranded antiparallel all-next-neighbor β-barrel architecture distinct from the 16-stranded trimeric porin fold, with two girdles of aromatic amino acid residues and a ribbon of nonpolar residues that attach to the membrane interior [2]. This compact monomeric architecture enables atomic-level analysis of membrane protein folding and virulence mechanisms not accessible with larger porin complexes.

structural biology X-ray crystallography membrane protein

OmpX Folding Behavior Compared Across Nine Outer Membrane Proteins in Lipid Bilayer Environments

In a systematic investigation of nine E. coli outer membrane proteins (OmpX, OmpW, OmpA, PagP, OmpT, OmpLa, FadL, Omp85, and OmpF), OmpX demonstrated distinct folding behavior that differed significantly from other OMPs under identical experimental conditions [1]. The study quantified that OMPs do not have the same ability to fold into any single bilayer environment, with intrinsic qualities profoundly modulating folding efficiency. Specifically, increasing incubation temperature promoted folding of several OMPs but inhibited folding of others; OmpX exhibited temperature-dependent folding characteristics that were distinct from OmpA and OmpF [2]. Furthermore, higher pH values, thinner bilayers, and increased bilayer curvature were identified as general folding promoters, but the magnitude of effect varied by protein species, with OmpX showing unique environmental sensitivity profiles [3].

protein folding membrane biophysics β-barrel assembly

OmpX Thermal Stability and Rapid Refolding Kinetics vs. OmpA in Detergent Micelles

Heat shock-mediated refolding of OmpX and OmpA1-171 demonstrated that OmpX achieves rapid folding within seconds with approximately 100% folding efficiency, representing a dramatic ten to several hundred-fold increase in refolding rate compared to conventional methods [1]. Critically, OmpX folded under these conditions is highly thermostable even in detergent micelles and retains structural characteristics comparable to the protein in lipid bilayers [2]. In contrast, the Met-less triple mutant of OmpX (M18L; M21L; M118L) exhibits a lowering of unfolding free energy by approximately 8.5 kJ/mol, with detectable unfolding intermediates not observed in the parent protein, which exhibits classic two-state unfolding [3]. This establishes OmpX as a robust model system for studying β-barrel folding thermodynamics with defined stability parameters.

protein stability refolding kinetics membrane protein biophysics

OmpX Stress-Responsive Expression Regulation Differentiates from OmpF Under Antibiotic Exposure

Quantitative analysis of enterobacterial response to environmental stress revealed that ompX expression is increased during early exposure to drugs or environmental stresses, while at the same time the level of ompF porin expression is noticeably affected [1]. Specifically, overexpression of OmpX has been associated with a decrease in the expression of Omp36, a major porin in Enterobacter aerogenes cells, and a corresponding decreased susceptibility to β-lactams [2]. This inverse regulatory relationship indicates that OmpX and OmpF serve non-redundant roles in the control of antibiotic penetration through the enterobacterial outer membrane, with OmpX functioning as part of the initial bacterial line of defense against antibiotherapy [3].

antibiotic resistance membrane permeability stress response

OmpX Immunogenicity and Vaccine Potential vs. GroEL in Murine Models

Comparative immunogenicity studies of Cronobacter sakazakii proteins demonstrated that OmpX exhibited high expression levels and elicited strong immune reactions, with direct evidence that OmpX was a better vaccine candidate than GroEL . Immunization with OmpX led to a stronger humoral immune response in offspring, indicating superior protective capacity . In parallel Klebsiella pneumoniae studies, purified recombinant OmpX was recognized by immune serum via direct ELISA and induced robust mucosal Th17 responses in vivo upon intranasal immunization [1]. These findings position OmpX as a defined immunogen with quantifiable Th17-polarizing activity, distinguishing it from GroEL and other bacterial antigens.

vaccine development Th17 immunity immunogenicity

Primary Research and Industrial Applications for OmpX Protein Based on Validated Differentiation Evidence


High-Resolution Structural Biology and Membrane Protein Crystallography

OmpX serves as a validated, high-resolution structural model for the Ail/Lom family of bacterial virulence proteins. With a crystal structure determined at 1.9 Å resolution [1], it provides atomic-level detail of an eight-stranded antiparallel β-barrel architecture that is tractable for X-ray crystallography and NMR studies. Researchers investigating membrane protein structure determination, β-barrel assembly mechanisms, or virulence factor targeting should select OmpX over larger, multimeric porins (e.g., OmpF, OmpC) that present greater crystallization challenges and lower-resolution structural data.

Membrane Protein Folding and Stability Studies

OmpX is a preferred model system for investigating β-barrel membrane protein folding thermodynamics and kinetics. It demonstrates rapid folding within seconds with approximately 100% efficiency under heat shock conditions and exhibits classic two-state unfolding behavior with defined thermodynamic parameters [2]. The availability of a well-characterized Met-less mutant that displays an 8.5 kJ/mol reduction in unfolding free energy and detectable folding intermediates [3] enables controlled comparative studies of barrel stability determinants that cannot be conducted with less-characterized OMPs such as OmpW or PagP.

Antibiotic Permeability and Resistance Mechanism Research

OmpX is essential for studies examining the early bacterial response to antibiotic stress and porin-mediated permeability control. Its unique stress-responsive regulatory profile—upregulated during early drug exposure while OmpF expression is simultaneously affected [4]—makes it a critical component in experimental systems designed to dissect the initial bacterial line of defense against antibiotherapy. Researchers investigating β-lactam and fluoroquinolone penetration mechanisms should utilize OmpX rather than relying solely on major porins (OmpF, OmpC) that exhibit opposing regulatory responses.

Th17-Based Vaccine Antigen Development

OmpX is a validated immunogen for Th17-polarizing mucosal vaccine development. Comparative studies have demonstrated that OmpX is a superior vaccine candidate relative to GroEL, eliciting stronger humoral immune responses in offspring protection models and inducing robust mucosal Th17 responses upon intranasal immunization [5]. Vaccine development programs targeting Klebsiella pneumoniae, Cronobacter sakazakii, or related Enterobacteriaceae should prioritize OmpX over alternative outer membrane proteins or chaperone antigens based on this quantitative immunogenicity evidence.

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